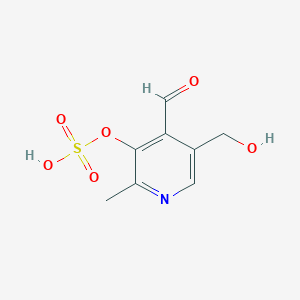
Pyridoxal 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal 3-sulfate (PLP) is a derivative of vitamin B6 that plays a crucial role in various biochemical processes in the human body. It is a coenzyme that catalyzes numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gene expression. PLP is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements.
Mécanisme D'action
Pyridoxal 3-sulfate acts as a coenzyme for numerous enzymatic reactions in the body. It binds to enzymes and helps to catalyze the conversion of substrates to products. Pyridoxal 3-sulfate also plays a role in the regulation of gene expression by binding to DNA and modulating the activity of various transcription factors.
Effets Biochimiques Et Physiologiques
Pyridoxal 3-sulfate plays a crucial role in various biochemical processes in the human body. It is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine. Pyridoxal 3-sulfate is also involved in the metabolism of amino acids, including tryptophan, cysteine, and methionine. Pyridoxal 3-sulfate has also been shown to play a role in the regulation of gene expression and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridoxal 3-sulfate is widely used in biochemical and physiological experiments due to its crucial role in various enzymatic reactions. However, its use is limited by its instability in solution and its potential to undergo non-enzymatic reactions, which can lead to false-positive results.
Orientations Futures
There are numerous future directions for research on Pyridoxal 3-sulfate. These include the development of new methods for synthesizing Pyridoxal 3-sulfate, the identification of new enzymatic reactions that require Pyridoxal 3-sulfate as a coenzyme, and the development of new therapeutic applications for Pyridoxal 3-sulfate in various diseases. Additionally, more research is needed to understand the role of Pyridoxal 3-sulfate in gene expression and cell proliferation.
Méthodes De Synthèse
Pyridoxal 3-sulfate is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements. Pyridoxal is converted to pyridoxal 5-phosphate (Pyridoxal 3-sulfate) by the enzyme pyridoxal kinase. Pyridoxal 3-sulfate is then converted to Pyridoxal 3-sulfate by the enzyme pyridoxal phosphate synthase.
Applications De Recherche Scientifique
Pyridoxal 3-sulfate has been extensively studied for its role in various biochemical processes in the human body. It has been shown to play a crucial role in amino acid metabolism, neurotransmitter synthesis, and gene expression. Pyridoxal 3-sulfate has also been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propriétés
Numéro CAS |
107467-08-3 |
|---|---|
Nom du produit |
Pyridoxal 3-sulfate |
Formule moléculaire |
C8H9NO6S |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |
Clé InChI |
XDBPDBYGCCFJLZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
SMILES canonique |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Autres numéros CAS |
107467-08-3 |
Synonymes |
pyridoxal 3-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






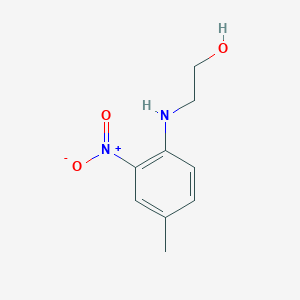
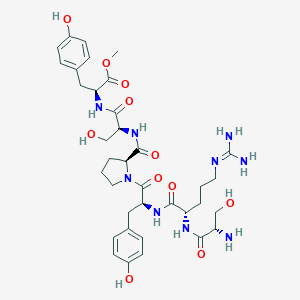
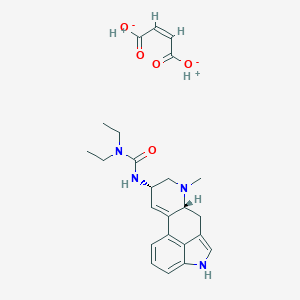
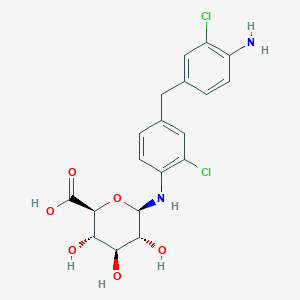
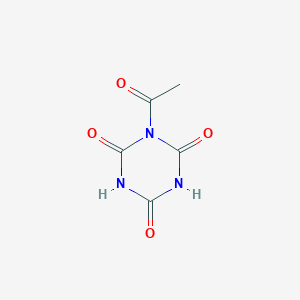
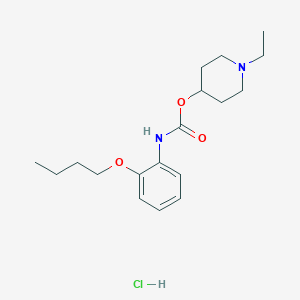




![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)